1-(3-Amino-propyl)-piperidin-4-ol
Overview
Description
1-(3-Amino-propyl)-piperidin-4-ol is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-Amino-propyl)-piperidin-4-ol, also known by its chemical structure C8H18N2O, is a piperidine derivative that has gained interest in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology. This compound is characterized by an amino group on the propyl chain and a hydroxyl group at the 4-position of the piperidine ring, which contribute to its biological activity.
Potential Biological Targets
Research indicates that this compound may inhibit pyroptosis, a form of programmed cell death associated with inflammatory responses. This suggests potential applications in anti-inflammatory therapies.
Structure-Activity Relationship (SAR)
In vitro studies have demonstrated that modifications to the structure of this compound can significantly affect its biological activity. The following table summarizes several structurally related compounds and their unique features:
Compound Name | Structure/Description | Unique Features |
---|---|---|
1-(3-Aminopropyl)piperidin-3-ol | Hydroxyl at position 3 | Potentially different pharmacokinetics |
4-(3-Aminopropyl)piperidine | Amino group on the piperidine ring | Different receptor interaction profiles |
N-Methyl-1-(3-amino-propyl)piperidin-4-ol | Methylated version affecting lipophilicity | May exhibit altered CNS penetration |
The unique positioning of functional groups on these compounds contributes to their specific receptor interactions and therapeutic potentials.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Reductive Amination : Reacting 1-piperidin-4-one with 3-aminopropanol using reducing agents like sodium borohydride or lithium aluminum hydride.
- Alkylation Reactions : Involving piperidine derivatives with appropriate alkylating agents.
These methods allow for variations in yield and purity depending on reaction conditions such as temperature and solvent choice.
Case Studies and Research Findings
Recent studies have explored the interactions of this compound with orexin receptors. For instance, compounds bearing similar structural motifs have been evaluated for their binding affinities and pharmacological effects. Notably, research involving non-imidazole histamine H3 receptor antagonists has highlighted the importance of the amino propanol functionality in enhancing receptor selectivity and potency .
Example Study:
A study investigated a series of derivatives including those with elongated aliphatic chains between the nitrogen of piperidine and lipophilic residues. It was found that structural modifications could significantly alter potency against histamine H3 receptors, indicating that similar approaches could be applied to optimize this compound for enhanced biological activity .
Properties
IUPAC Name |
1-(3-aminopropyl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-4-1-5-10-6-2-8(11)3-7-10/h8,11H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUCAKHAFXRILR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405714 | |
Record name | 1-(3-Amino-propyl)-piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4608-78-0 | |
Record name | 1-(3-Aminopropyl)-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4608-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Amino-propyl)-piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-aminopropyl)piperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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